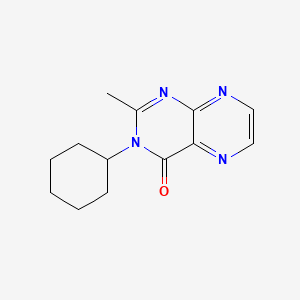
4(3H)-Pteridinone, 3-cyclohexyl-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Pteridinone, 3-cyclohexyl-2-methyl- is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. The compound’s unique structure, featuring a pteridinone core with cyclohexyl and methyl substituents, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pteridinone, 3-cyclohexyl-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-cyclohexyl-6-methylpyrimidine with formic acid and formaldehyde. The reaction is carried out under reflux conditions, leading to the formation of the pteridinone ring system.
Industrial Production Methods
Industrial production of 4(3H)-Pteridinone, 3-cyclohexyl-2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Pteridinone, 3-cyclohexyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pteridinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4(3H)-Pteridinone, 3-cyclohexyl-2-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antiviral agents.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4(3H)-Pteridinone, 3-cyclohexyl-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(3H)-Pteridinone, 2-methyl-: Lacks the cyclohexyl substituent, leading to different chemical and biological properties.
4(3H)-Pteridinone, 3-cyclohexyl-: Lacks the methyl substituent, affecting its reactivity and interactions.
4(3H)-Pteridinone, 3-ethyl-2-methyl-: Contains an ethyl group instead of a cyclohexyl group, resulting in different steric and electronic effects.
Uniqueness
4(3H)-Pteridinone, 3-cyclohexyl-2-methyl- is unique due to its specific combination of cyclohexyl and methyl substituents. This combination imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets. The compound’s unique structure makes it a valuable subject for further research and development.
Eigenschaften
CAS-Nummer |
34594-42-8 |
|---|---|
Molekularformel |
C13H16N4O |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
3-cyclohexyl-2-methylpteridin-4-one |
InChI |
InChI=1S/C13H16N4O/c1-9-16-12-11(14-7-8-15-12)13(18)17(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
InChI-Schlüssel |
AXGWENQUODTRRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=NC=CN=C2C(=O)N1C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hexadecyl-2-((E)-3-[3-hexadecyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13819123.png)

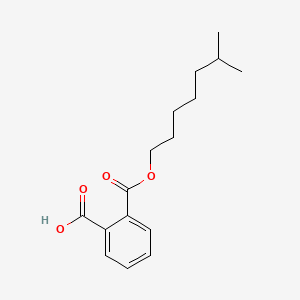

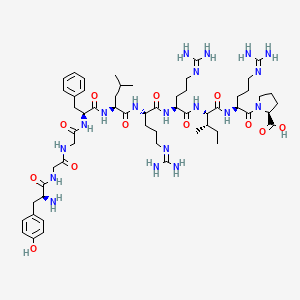

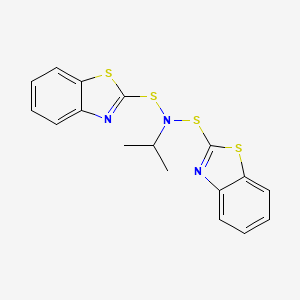


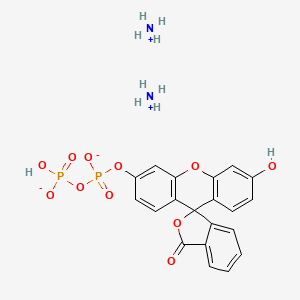
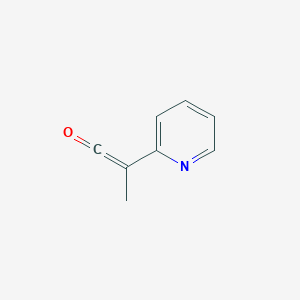

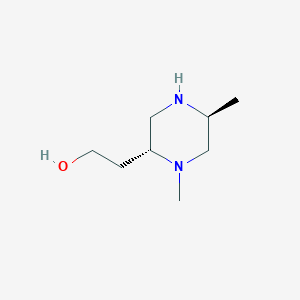
![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
